Acetylcholinesterase: The pyrrolidin-2-one core and piperidine ring are key structural features in known AChE inhibitors, suggesting a potential mechanism of action through competitive binding at the enzyme's active site [, ].
Spleen tyrosine kinase: The pyrrolidin-2-one core and the potential for hydrophobic interactions with the trifluoroethyl group could facilitate binding to the SYK active site, inhibiting its kinase activity [].
Compound Description: (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) developed for treatment-resistant depression (TRD). [] It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site and selectively inhibits GluN2B receptor function. [] BMS-986169 demonstrates antidepressant-like effects in preclinical models and has a favorable safety profile compared to ketamine. []
Relevance: This compound shares a core pyrrolidin-2-one structure with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Both compounds also feature a piperidine ring substituted at the 4-position, although the specific substituents and stereochemistry differ. This structural similarity suggests potential overlap in their pharmacological profiles.
Compound Description: 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e) has demonstrated anti-Alzheimer's properties in previous research. [] It is a lead compound used for designing and synthesizing a library of novel molecules as potential acetylcholinesterase inhibitors. []
Relevance: 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e) is structurally similar to 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Both molecules share a common pyrrolidin-2-one core and a piperidine ring substituted at the 4-position. They also both feature a benzyl substituent on the nitrogen of the pyrrolidin-2-one ring, although the specific benzyl substituents differ.
Compound Description: This compound was synthesized and evaluated for its anti-Alzheimer's activity, showcasing excellent results in both in vivo behavioral studies and in vitro biochemical assays. [] It was designed based on the structure of donepezil, a drug commonly used for managing Alzheimer's disease. []
Relevance: 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) exhibits notable structural similarities with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Both compounds possess a central pyrrolidin-2-one ring system and a piperidine ring substituted at the 4-position. Additionally, both compounds incorporate a benzyl substituent on the pyrrolidin-2-one nitrogen, although the specific benzyl groups are distinct.
Donepezil
Compound Description: Donepezil is a marketed drug primarily prescribed for the management of mild to moderate Alzheimer's disease. [] It acts as an acetylcholinesterase inhibitor, thereby increasing acetylcholine levels in the brain. []
Relevance: Donepezil is considered a lead compound in the development of other potential anti-Alzheimer's agents, including 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. While not directly structurally related, its pharmacological activity as an acetylcholinesterase inhibitor makes it a relevant reference point for compounds designed to target similar pathways, potentially sharing overlapping therapeutic applications.
Compound Description: (4R)-1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one (UCB-J) is a radioligand used in autoradiographic studies for the quantification of synaptic vesicle glycoprotein 2A (SV2A) levels. [] It is used as a tool to assess spinal cord injury (SCI) progression and recovery. []
Relevance: This compound features a pyrrolidin-2-one core and a methylpyridinylmethyl substituent similar to 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Although the specific pyridine substitution pattern and additional substituents differ, the shared core structure points to a potential common origin or design strategy.
Compound Description: ((1‐(4‐methoxyphenethyl)piperidin‐4‐yl)amino)methyl)‐5‐hydroxy‐1‐methylpyridin‐4(1H)‐one (VIId) is a novel acetylcholinesterase (AChE) inhibitor that has shown promising results, albeit weaker than donepezil, in Ellman's method for AChE inhibition assessment. [] Molecular docking and molecular dynamics simulation studies suggest that VIId binds well with AChE. [] It is predicted to be absorbed across the gastrointestinal tract and permeate the blood-brain barrier. []
Relevance: This compound shares a piperidin-4-yl moiety linked to a methylpyridin-4(1H)-one ring system with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The shared piperidine-pyridine linkage suggests a possible common structural motif or shared design approach.
Compound Description: (2S)‐1‐(4‐ammoniobutyl)‐2‐(((5‐((3,4‐dichlorophenoxy)methyl)isoxazol‐3‐yl)oxy)methyl)pyrrolidin‐1‐ium chloride (51) is a potent σ2 receptor ligand identified through SAR exploration of the 3-alkoxyisoxazole scaffold. [] It exhibits strong antiproliferative effects against osteosarcoma cell lines, even surpassing the potency of siramesine. [] Compound 51 also effectively inhibits clonal formation of osteosarcoma cells and demonstrates a promising safety profile in normal cell lines. []
Relevance: Both (2S)‐1‐(4‐ammoniobutyl)‐2‐(((5‐((3,4‐dichlorophenoxy)methyl)isoxazol‐3‐yl)oxy)methyl)pyrrolidin‐1‐ium chloride (51) and 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one contain a pyrrolidine ring. The presence of this shared ring system, despite significant differences in the overall structure and substituents, suggests that these compounds might have been investigated within a broader research program focusing on pyrrolidine-containing molecules.
Siramesine
Compound Description: Siramesine is a known σ2 receptor ligand with established antiproliferative effects against osteosarcoma cell lines. [] It serves as a reference compound for evaluating the potency and efficacy of newly synthesized σ2 ligands, such as compound 51, in inhibiting osteosarcoma cell growth. []
Relevance: While not structurally similar to 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, siramesine's activity as a σ2 receptor ligand makes it relevant when considering the potential pharmacological profile of related compounds. Siramesine's established antiproliferative activity provides a benchmark for evaluating the potential of similar compounds in targeting cancer cells.
Compound Description: (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e) is a human BCATm inhibitor discovered through screening against a vast DNA-encoded library. [] It binds to BCATm within the catalytic site near the PLP cofactor and represents a novel class of BCATm inhibitors. [] This compound, along with the established BCATm protein structure, provides a foundation for future structure-based drug discovery efforts targeting BCATm. []
Relevance: Both (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e) and 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one feature a pyrrolidine ring, though substituted differently. Despite the structural differences, this common ring system might indicate a shared interest in the biological activity of pyrrolidine-containing compounds.
Compound Description: N-{(3R)-1-[(6-fluoro-2-naphthyl)methyl]pyrrolidin-3-yl}-2-{1-[(5-hydroxy-3-methylpyridin-2-yl)carbonyl]piperidin-4-ylidene}-acetamide hemifumarate (YM-355179) is a selective and orally available CC chemokine receptor 3 (CCR3) antagonist. [] It potently inhibits the binding of CCL11 and CCL5 to CCR3-expressing cells. [] YM-355179 also effectively inhibits CCL11-induced intracellular Ca2+ influx, chemotaxis, and eosinophil degranulation. [] Moreover, it demonstrates efficacy in vivo, inhibiting eosinophil responses in cynomolgus monkeys. []
Relevance: YM-355179 shares a substituted pyrrolidin-3-yl moiety with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Although the overall structures differ significantly, this shared pyrrolidine core suggests potential exploration of similar chemical space or interest in pyrrolidine-based pharmacophores.
Compound Description: 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one (SB-649915) is a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor. [] It exhibits high affinity for human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter (SERT). [] SB-649915 effectively reverses the effects of 5-HT1A/1B agonists and inhibits serotonin reuptake, leading to an increase in extracellular serotonin levels in the brain. [] Preclinical studies suggest SB-649915 has fast-acting anxiolytic and antidepressant potential due to its combined mechanism of action. []
Relevance: While SB-649915 does not directly share core structural features with 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, it is relevant as both compounds demonstrate activity related to serotonin signaling. SB-649915 directly targets serotonin receptors and the transporter, potentially influencing similar pathways that might be indirectly modulated by the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.